(Z)-N-Hydroxy-2-(trifluoromethyl)pyridine-4-carbonimidoyl chloride
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Overview
Description
N-Hydroxy-2-(trifluoromethyl)isonicotinimidoyl chloride is a chemical compound with the molecular formula C7H4ClF3N2O and a molecular weight of 224.57 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group and an isonicotinimidoyl chloride moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-2-(trifluoromethyl)isonicotinimidoyl chloride typically involves the reaction of 2-(trifluoromethyl)isonicotinic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with hydroxylamine to yield the final product . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production methods for N-Hydroxy-2-(trifluoromethyl)isonicotinimidoyl chloride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods involve the use of large reactors and precise control of reaction parameters to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-2-(trifluoromethyl)isonicotinimidoyl chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The chloride group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high efficiency and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
N-Hydroxy-2-(trifluoromethyl)isonicotinimidoyl chloride has several applications in scientific research, including:
Biology: This compound is used in the study of enzyme inhibition and protein modification due to its reactive functional groups.
Mechanism of Action
The mechanism of action of N-Hydroxy-2-(trifluoromethyl)isonicotinimidoyl chloride involves its ability to react with nucleophiles and form covalent bonds with target molecules. This reactivity is due to the presence of the electrophilic chloride group and the nucleophilic hydroxylamine moiety. The compound can modify proteins and enzymes by reacting with amino acid residues, thereby altering their function and activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Hydroxy-2-(trifluoromethyl)isonicotinimidoyl chloride include:
- N-Hydroxy-2-(trifluoromethyl)benzimidoyl chloride
- N-Hydroxy-2-(trifluoromethyl)pyridinimidoyl chloride
- N-Hydroxy-2-(trifluoromethyl)quinolinimidoyl chloride
Uniqueness
N-Hydroxy-2-(trifluoromethyl)isonicotinimidoyl chloride is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the isonicotinimidoyl chloride moiety provides a versatile platform for further chemical modifications .
Properties
IUPAC Name |
N-hydroxy-2-(trifluoromethyl)pyridine-4-carboximidoyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3N2O/c8-6(13-14)4-1-2-12-5(3-4)7(9,10)11/h1-3,14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZNFICDTTZXPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=NO)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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